Product packaging for 1-Benzyl-4-iodopyrazol-3-amine(Cat. No.:CAS No. 1025751-87-4)

1-Benzyl-4-iodopyrazol-3-amine

Cat. No.: B2859859
CAS No.: 1025751-87-4
M. Wt: 299.115
InChI Key: RGHREQOSLAOCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-iodopyrazol-3-amine (: 1025751-87-4) is a versatile iodinated pyrazole derivative with a molecular formula of C 10 H 10 IN 3 and a molecular weight of 299.11 g/mol . This compound is classified as a chemical building block and is For Research Use Only . It is not intended for diagnostic or therapeutic applications. Pyrazole cores, such as this 4-iodo-substituted amine, are privileged scaffolds in medicinal chemistry and drug discovery . The iodine atom at the 4-position of the pyrazole ring makes this compound a particularly valuable intermediate for metal-catalyzed cross-coupling reactions, such as Sonogashira and Negishi couplings . These reactions are powerful tools for constructing more complex molecular architectures, enabling researchers to explore structure-activity relationships in the development of new pharmacologically active compounds . The 4-iodopyrazole motif is frequently employed in the synthesis of heterobiaryls and other fused heterocyclic systems, which are common structures in numerous FDA-approved drugs and agrochemicals . Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. This material should be stored in a cool, dark, and dry place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10IN3 B2859859 1-Benzyl-4-iodopyrazol-3-amine CAS No. 1025751-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-iodopyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHREQOSLAOCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl 4 Iodopyrazol 3 Amine

Strategic Precursor Synthesis for 1-Benzyl-4-iodopyrazol-3-amine Scaffolds

The synthesis of this compound can be approached through the initial preparation of key precursors, which are later combined or further functionalized. This strategic approach allows for controlled introduction of the benzyl (B1604629), iodo, and amine functionalities onto the pyrazole (B372694) core.

Synthesis of Benzylated Pyrazole Intermediates

The introduction of a benzyl group at the N1 position of the pyrazole ring is a fundamental step in building the target scaffold. This is typically achieved through N-alkylation of a suitable pyrazole precursor. The reaction generally involves the nucleophilic attack of a deprotonated pyrazole nitrogen onto a benzyl halide, such as benzyl bromide or benzyl chloride. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. beilstein-journals.org

For instance, the synthesis of a 1-benzylpyrazole intermediate can be conceptualized from a pre-existing pyrazole. The reaction of a 3-aminopyrazole with a benzyl halide in the presence of a base would lead to the desired N-benzylated product. Regioselectivity can be an issue with substituted pyrazoles, but for many 3-substituted pyrazoles, alkylation often favors the N1 position due to steric and electronic factors.

Synthesis of Iodinated Pyrazole Precursors

The introduction of an iodine atom at the C4 position of the pyrazole ring is a key transformation. The C4 position of the pyrazole ring is generally the most nucleophilic and thus most susceptible to electrophilic substitution. arkat-usa.org Therefore, electrophilic iodinating agents are commonly employed. A variety of reagents and conditions have been developed for the regioselective iodination of pyrazoles.

Common methods include the use of elemental iodine (I₂) in the presence of an oxidizing agent. Oxidants such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) can facilitate the formation of a more electrophilic iodine species, leading to efficient iodination at the C4 position. nih.govgoogle.comresearchgate.net Another widely used reagent is N-iodosuccinimide (NIS), which provides a source of electrophilic iodine under relatively mild conditions. organic-chemistry.org The reaction is often carried out in solvents like acetonitrile, dichloromethane, or acetic acid.

A novel method reports the use of potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide catalyst under acidic conditions for the direct iodination of the C4 position of pyrazole rings. nih.gov

Synthesis of Aminopyrazole Frameworks

The aminopyrazole core is a crucial building block. The most prevalent method for the synthesis of 3-aminopyrazoles (which exist in tautomeric equilibrium with 5-aminopyrazoles) is the condensation reaction between a β-ketonitrile and a hydrazine derivative. chim.itnih.gov

In this reaction, the hydrazine condenses with the ketone carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. This process leads to the formation of the 5-aminopyrazole ring. nih.gov If a substituted hydrazine, such as benzylhydrazine, is used, the substituent will be incorporated at the N1 position directly. Alternatively, using hydrazine hydrate yields an N-unsubstituted pyrazole that can be benzylated in a subsequent step. The reaction conditions are typically mild, often involving refluxing in an alcohol solvent like ethanol.

Direct Synthetic Routes to this compound

A more convergent approach involves the direct functionalization of a pre-assembled pyrazole scaffold. The most logical direct route to this compound is the regioselective iodination of 1-benzyl-1H-pyrazol-3-amine.

Regioselective Iodination Reactions on Pyrazole Rings

The regioselectivity of electrophilic substitution on the pyrazole ring is well-established. The C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack, especially when the N1 and C3/C5 positions are substituted. arkat-usa.org The presence of an activating group, such as the amino group at the C3 position and the benzyl group at the N1 position, further directs the incoming electrophile to the C4 position.

To synthesize this compound directly, one would start with 1-benzyl-1H-pyrazol-3-amine. This precursor can then be subjected to electrophilic iodination. Several effective reagent systems can achieve this transformation with high regioselectivity for the C4 position.

One common and effective method is the use of iodine (I₂) in the presence of a base such as sodium bicarbonate or potassium carbonate in a suitable solvent like DMF or an alcohol. google.comacs.org The base neutralizes the hydrogen iodide (HI) byproduct, driving the reaction to completion.

Another powerful approach involves using N-iodosuccinimide (NIS). This reagent is often preferred due to its mild reaction conditions and ease of handling. The reaction of 1-benzyl-1H-pyrazol-3-amine with NIS in a solvent like acetonitrile or chloroform at room temperature or with gentle heating would be expected to yield the desired this compound in high yield. organic-chemistry.org

A study demonstrated that CAN-mediated iodination with elemental iodine affords C4-iodinated pyrazoles in a highly regioselective manner. nih.gov This method could be directly applied to a 1-benzyl-pyrazol-3-amine substrate.

The table below summarizes various electrophilic iodination methods applicable for the C4-iodination of pyrazole rings.

Reagent SystemOxidant/CatalystTypical SolventKey Features
I₂Ceric Ammonium Nitrate (CAN)AcetonitrileHighly regioselective for C4 position. nih.gov
I₂ / K₂CO₃H₂O₂WaterEnvironmentally friendly ("green") conditions. google.comresearchgate.net
N-Iodosuccinimide (NIS)NoneAcetonitrile, CH₂Cl₂Mild conditions, good for sensitive substrates. organic-chemistry.org
KIO₃(PhSe)₂Acetic AcidCatalytic system for direct C4 iodination. nih.gov
I₂NaHCO₃DMF, MethanolStandard, effective method for many heterocycles. acs.org

Iodine-Mediated and Catalyzed Iodination Protocols

Direct iodination of the pyrazole ring is a crucial step in the synthesis of this compound. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. nih.gov Various iodine-mediated and catalyzed protocols have been developed to achieve regioselective iodination.

One common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For instance, a combination of iodine and ceric ammonium nitrate (CAN) in acetonitrile at reflux has been successfully employed for the 4-iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles. nih.gov This method is highly regioselective, affording the C4-iodo isomer exclusively. nih.gov Another green and practical approach utilizes a system of iodine and hydrogen peroxide in water, which has been shown to be effective for the 4-iodination of various substituted pyrazoles. researchgate.net

Catalytic systems have also been developed to facilitate the iodination of pyrazoles. A novel method employs potassium iodate (KIO₃) as the iodinating agent in the presence of a diphenyl diselenide catalyst under acidic conditions. nih.gov This protocol allows for the direct iodination of the C4 position of the pyrazole ring, which can be generated in situ from 1,1,3,3-tetramethoxypropane and various hydrazines. nih.gov More recently, the use of nitrogen triiodide, formed in situ, has been reported as a convenient and rapid method for the C-I bond formation on pyrazole derivatives. sciforum.net

The choice of iodinating agent and reaction conditions can be tailored based on the specific substrate and desired outcome. The table below summarizes various iodine-mediated and catalyzed iodination protocols applicable to pyrazole derivatives.

Iodinating SystemSubstrateCatalyst/OxidantSolventConditionsYield (%)Reference
I₂1-Aryl-3-trifluoromethylpyrazoleCeric Ammonium Nitrate (CAN)AcetonitrileRefluxHigh nih.gov
I₂Substituted PyrazolesHydrogen PeroxideWater-Good to Excellent researchgate.net
KIO₃Pyrazole (in situ generated)Diphenyl DiselenideAcidic-- nih.gov
NI₃ (in situ)Pyrazole Derivatives---- sciforum.net
Electrosynthesis of 4-Iodopyrazole (B32481) Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of 4-iodopyrazole derivatives. Electrosynthesis can often be performed under mild conditions without the need for harsh chemical oxidants. The electrosynthesis of 4-iodo-substituted pyrazoles has been achieved through the galvanostatic electrolysis of the corresponding pyrazole precursors in an aqueous solution of potassium iodide (KI) using a platinum anode. researchgate.netconsensus.app

The efficiency of this electrochemical iodination is dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For instance, electron-donating groups on the pyrazole ring can enhance the reaction rate, while electron-withdrawing groups may hinder it. The table below presents the yields of 4-iodopyrazole derivatives obtained through electrosynthesis. researchgate.net

Starting Pyrazole DerivativeYield of 4-Iodo Derivative (%)
Pyrazole57
3,5-Dimethylpyrazole86
1-Methylpyrazole5
1,3-Dimethylpyrazole35
Pyrazole-3(5)-carboxylic acid30
Methyl pyrazole-3(5)-carboxylate40
3-Nitropyrazole2

This method provides a direct route to 4-iodopyrazoles, which are valuable intermediates for further functionalization. sigmaaldrich.com

Amination Strategies for the Pyrazole C3 Position

The introduction of an amino group at the C3 position of the pyrazole ring is a key transformation in the synthesis of the target compound. This can be achieved through either direct or indirect amination methodologies.

Direct Amination Methodologies

Direct amination to form 3-aminopyrazoles often involves the construction of the pyrazole ring from acyclic precursors already containing the nitrogen functionality. One of the most common and versatile methods is the condensation of β-ketonitriles with hydrazines. chim.itbeilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. chim.it

The regioselectivity of this reaction, when using substituted hydrazines, can be controlled by the reaction conditions. For example, the condensation of 3-methoxyacrylonitrile with phenylhydrazine can yield either the 3-amino or 5-aminopyrazole isomer depending on the use of acidic or basic conditions. chim.it

Another direct approach involves the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. chim.it This method has been successfully used to synthesize a variety of 3-aminopyrazoles.

Indirect Amination via Reduction or Substitution

Indirect amination strategies involve the introduction of a functional group at the C3 position that can be subsequently converted to an amino group. A common approach is the reduction of a 3-nitropyrazole derivative. The nitro group can be introduced onto the pyrazole ring through nitration, for example, by treating 3-aminopyrazole with an oxone as the nitrating agent in water. nih.gov The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in a suitable solvent. mdpi.com This method has been successfully applied to the synthesis of 3-aminopyrazolotriazinones from their nitro precursors. mdpi.com

Electrochemical reduction of nitropyridines to aminopyridines has also been reported, suggesting a potential electrochemical route for the reduction of nitropyrazoles. google.com

N-Benzylation of Pyrazole Ring Systems

The final key structural feature of the target molecule is the benzyl group attached to one of the nitrogen atoms of the pyrazole ring. This is typically achieved through N-alkylation or N-benzylation of a pre-functionalized pyrazole.

Nucleophilic N-Alkylation/Benzylation Procedures

The N-benzylation of a pyrazole ring can be accomplished through a nucleophilic substitution reaction where the pyrazole nitrogen acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl halide. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole NH, thereby increasing its nucleophilicity.

Palladium-catalyzed C-H benzylation has also been reported for pyrazoles bearing electron-withdrawing groups at the C4 position. researchgate.net However, for the synthesis of this compound, a direct nucleophilic N-benzylation of a 4-iodopyrazol-3-amine precursor would be a more straightforward approach. The presence of the amino group at the C3 position and the iodo group at the C4 position can influence the regioselectivity of the N-benzylation.

The synthesis of N-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-yl-acetylamine has been described, which involves the quaternization of a pyridine derivative with a benzyl group, followed by reduction. google.com While not a direct pyrazole benzylation, this illustrates a common strategy for introducing a benzyl group onto a nitrogen-containing heterocycle.

Stereoselective N-Benzylation Approaches

While this compound itself is achiral, the principles of stereoselective and, more broadly, regioselective N-alkylation are critical when dealing with unsymmetrical pyrazole precursors or when a chiral center is present on the alkylating agent. The two adjacent nitrogen atoms in the pyrazole ring present a significant challenge in regioselectivity.

Recent methodologies have moved beyond traditional alkylations that often require strong bases or high temperatures and yield mixtures of regioisomers. semanticscholar.org One advanced approach involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles. semanticscholar.org This method provides a milder alternative, with regioselectivity primarily governed by steric hindrance. For a 3-substituted pyrazole, the incoming benzyl group would preferentially attach to the less sterically hindered nitrogen atom.

Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective N-alkylation of pyrazoles, particularly in aza-Michael reactions with α,β-unsaturated ketones, yielding products with excellent enantioselectivities (up to 94% ee) and good regioisomeric ratios (up to 9:1). researchgate.net While not a direct benzylation with a benzyl halide, this demonstrates the potential of chiral catalysts to control selectivity in N-alkylation processes applicable to pyrazole systems.

Enzymatic catalysis offers a highly selective modern approach. Engineered SAM-dependent methyltransferases have been developed for the regiodivergent N-alkylation of pyrazoles. thieme-connect.com By identifying a promiscuous halide methyltransferase, this system can utilize simple haloalkanes, opening a pathway for highly regioselective enzymatic N-benzylation under mild conditions, overcoming the common challenge of obtaining a single regioisomer. thieme-connect.com

Method Electrophile/Reagent Catalyst/Conditions Key Feature Reference
Acid-Catalyzed AlkylationBenzyl trichloroacetimidateBrønsted AcidMild conditions, sterically controlled regioselectivity semanticscholar.org
Phase-Transfer Catalysisα,β-Unsaturated KetonesCinchona-based catalystHigh enantioselectivity and regioselectivity researchgate.net
Enzymatic AlkylationBenzyl Halide (via SAM analog)Engineered MethyltransferaseHigh regioselectivity under mild, green conditions thieme-connect.com

Multi-Component Reactions (MCRs) and Cascade Processes for Pyrazole Formation

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, provide a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. rsc.orgbeilstein-journals.org Cascade reactions, involving sequential transformations without isolating intermediates, similarly enhance synthetic efficiency.

The most common strategy for synthesizing 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.itnih.gov This can be adapted into an MCR. For instance, a three-component reaction of a benzylhydrazine, a β-ketoester, and malononitrile can yield highly substituted 5-aminopyrazole derivatives. rsc.orgbeilstein-journals.org The reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization with the hydrazine. mdpi.com

Iodine-mediated cascade reactions offer a direct route to functionalized aminopyrazoles. A metal-free, solvent-free cascade reaction has been developed for the synthesis of amino pyrazole thioether derivatives involving phenylhydrazine hydrochloride, 3-aminocrotononitrile, a thiol, and molecular iodine. acs.org This strategy could be conceptually adapted for the synthesis of this compound by using benzylhydrazine, an appropriate nitrile, and an iodinating source in a one-pot process.

A notable three-component [3+2] cycloaddition reaction, free of transition metals and oxidants, reacts thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine to produce multi-substituted pyrazoles. rsc.org This highlights the versatility of MCRs in constructing the pyrazole core with diverse substitution patterns.

Reaction Type Components Key Steps Potential for Target Compound Reference
Four-Component ReactionAldehyde, Malononitrile, β-Ketoester, HydrazineKnoevenagel, Michael Addition, CyclizationUse of benzylhydrazine and an iodinated component could build the core structure. rsc.orgmdpi.com
Iodine-Mediated CascadePhenylhydrazine, Aminonitrile, Thiol, IodineMichael Addition, Intramolecular Cyclization, C-S Bond FormationAdaptable by substituting benzylhydrazine and using an iodine source for C-4 iodination. acs.org
[3+2] CycloadditionChalcone, Benzaldehyde, N-Tosyl HydrazineIn situ hydrazone formation, cycloadditionDemonstrates MCR feasibility for complex pyrazole synthesis. rsc.org

Catalytic Systems in the Synthesis of this compound and Analogs

The synthesis of pyrazoles and their subsequent functionalization without transition metals aligns with the principles of green and sustainable chemistry. mdpi.com Temperature-controlled divergent synthesis provides a novel metal-free approach, where α,β-alkynic hydrazones undergo electrophilic cyclization to yield pyrazoles. By simply tuning the reaction temperature, the reaction can be directed to produce either 1H-pyrazoles or 1-tosyl-pyrazoles without any metal catalyst or external oxidant. mdpi.com

The direct iodination of the pyrazole ring is a key step that can be achieved without transition metals. The reaction of 1-aryl-3-CF3-1H-pyrazoles with elemental iodine mediated by ceric ammonium nitrate (CAN) affords 4-iodopyrazoles with high regioselectivity. nih.gov Another common method involves using molecular iodine under various oxidative conditions. nih.gov For the synthesis of sulfonated pyrazoles, molecular iodine can act as a catalyst for the condensation of sulfonyl hydrazides and 1,3-diketones, which proceeds via an in situ generated sulfonyl iodide. mdpi.com

Furthermore, a metal-free, iodine-mediated three-component [3+2] annulation of β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides has been developed to create fully substituted pyrazoles, demonstrating a powerful one-pot strategy that avoids transition metals entirely. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful alternative to metal-based catalysis. In the context of pyrazole synthesis, organocatalysis can be combined with iodine-based reagents to achieve specific transformations.

For example, taurine, a simple amino acid, has been used as a catalyst in the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in water, showcasing a green organocatalytic approach. rsc.org While this doesn't directly produce the target compound, it illustrates the principle. A more relevant strategy involves an iodine-catalyzed cascade reaction between enaminones, hydrazines, and a C1 source like DMSO to furnish 1,4-disubstituted pyrazoles. organic-chemistry.org This reaction proceeds regioselectively under metal-free conditions.

A combined strategy using both organocatalysis and iodine catalysis has been developed for the one-pot sequential synthesis of chiral spirodihydrobenzofuran pyrazolones. nih.gov This involves an asymmetric organocatalytic Michael addition, followed by an iodination and subsequent SN2 reaction. This demonstrates the sophisticated tandem use of these catalytic systems to build molecular complexity.

Catalyst Type Reagents Transformation Key Advantage Reference
Taurine (Organocatalyst)Aldehydes, Acyl hydrazides, MalononitrileMulticomponent synthesis of fused pyrazolesGreen reaction medium (water) rsc.org
Iodine (Catalyst)Enaminones, Hydrazines, DMSOCascade reaction for 1,4-disubstituted pyrazolesMetal-free, regioselective C1 insertion organic-chemistry.org
Organocatalyst + IodineEnones, Pyrazolones, Iodine SourceSequential Michael/Iodination/SN2Construction of chiral spiro-compounds, metal-free nih.gov

Photoredox and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often under exceptionally mild conditions. These modern techniques have been successfully applied to the synthesis and functionalization of pyrazole derivatives.

An electrochemical cascade reaction has been reported for the synthesis of 4-halopyrazoles. rsc.org The reaction between N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source (e.g., NH4I for iodination) proceeds at room temperature without any transition metal catalyst. rsc.orgacs.org This method allows for the diversified synthesis of halogenated pyrazoles by simply changing the halogenating reagent. rsc.org The proposed mechanism involves the anodic oxidation of an iodide ion to molecular iodine, which then participates in the C-H functionalization of the pyrazole ring. acs.org

Photoredox catalysis has been used for a three-component cascade reaction to synthesize 4-bromo-substituted pyrazoles from enaminones, hydrazines, and CBr4. organic-chemistry.org This efficient, one-pot construction offers high regioselectivity and operates under mild conditions, and could be conceptually extended to iodination using a suitable iodine source. Additionally, Ni/photoredox dual catalysis has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles, demonstrating a powerful method for installing the N-benzyl group stereoselectively. nih.gov

Methodology Reactants/Mediator Transformation Key Features Reference
ElectrocatalysisEnaminones, Hydrazines, NH4ICascade C-H Iodination and CyclizationMetal-free, room temperature, controlled halogenation rsc.orgacs.org
Photoredox CatalysisEnaminones, Hydrazines, CBr4Cascade C-H Bromination and CyclizationMild conditions, high regioselectivity, one-pot organic-chemistry.org
Ni/Photoredox Dual Catalysisα-N-heterocyclic trifluoroborates, Aryl bromidesAsymmetric N-BenzylationAccess to chiral N-benzylic heterocycles nih.gov

Chemical Reactivity and Derivatization Studies of 1 Benzyl 4 Iodopyrazol 3 Amine

Transformations at the C4-Iodine Moiety

The C4-iodine bond is the primary site for derivatization, with palladium-catalyzed reactions being the most powerful and widely employed methods for forming new carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 1-benzyl-4-iodopyrazol-3-amine an excellent substrate for such transformations. nrochemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures under relatively mild conditions. For substrates like this compound, the general mechanism involves an initial oxidative addition of the palladium(0) catalyst to the C-I bond, forming a Pd(II) intermediate. This is followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comrsc.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nrochemistry.com

While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in the surveyed literature, the reaction is expected to proceed efficiently given the high reactivity of aryl iodides. nrochemistry.com The general reaction would involve coupling this compound with a selected terminal alkyne to introduce an alkynyl substituent at the C4 position.

Typical Sonogashira Reaction Conditions:

Component Example Reagent/Condition Purpose
Aryl Halide This compound Substrate
Alkyne Phenylacetylene, Propyne, etc. Coupling Partner
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂ Primary Catalyst
Copper Co-catalyst CuI Facilitates alkyne activation
Base Triethylamine, Diisopropylamine Neutralizes HX byproduct, Solvent
Solvent THF, DMF Reaction Medium

| Temperature | Room Temperature to 100 °C | Varies with substrate reactivity |

This table represents generalized conditions for Sonogashira couplings and is not based on specific experimental data for this compound. nrochemistry.comchemrxiv.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. researchgate.net It is widely used for synthesizing biaryls, styrenes, and polyolefins. libretexts.org

Direct experimental data for the Suzuki-Miyaura coupling of this compound is limited in the available literature. However, related transformations on similar scaffolds, such as 1-benzyl-4-iodopyrazole, have been reported, suggesting the viability of this approach. utexas.edu The reaction would involve the palladium-catalyzed coupling of this compound with an aryl or alkyl boronic acid or ester, leading to the formation of 4-aryl or 4-alkyl-1-benzylpyrazol-3-amine derivatives. The choice of ligand, base, and solvent is critical for achieving high yields. academie-sciences.frnih.gov

General Scheme for Suzuki-Miyaura Coupling:

R-B(OH)₂ + I-Pyrazole → R-Pyrazole

In this generalized scheme, R-B(OH)₂ represents an aryl or alkyl boronic acid and I-Pyrazole represents this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups, often replacing harsher classical methods. wikipedia.org

While there are few reports on the C4-amination of pyrazoles, studies on analogous systems provide significant insight. nih.gov For instance, the Buchwald group has reported the amination of 1-benzyl-4-bromopyrazole with pyrrolidine, demonstrating the feasibility of C-N bond formation at the C4 position of a 1-benzylpyrazole scaffold. nih.gov Further studies on 4-halo-1H-1-tritylpyrazoles have shown that C-N coupling with various amines is possible, with the reactivity being dependent on the choice of halogen, ligand, and the structure of the amine. nih.govresearchgate.net In these studies, 4-bromo substrates were often more effective than 4-iodo substrates when using specific palladium catalysts like Pd(dba)₂ with tBuDavePhos as the ligand for amines lacking a β-hydrogen. nih.govresearchgate.net

Buchwald-Hartwig Coupling of 4-Bromo-1-tritylpyrazole with Various Amines:

Entry Amine Product Yield (%)
1 N-Methylbenzylamine 4-(N-Methylbenzylamino)-1-tritylpyrazole 89
2 Dibenzylamine 4-(Dibenzylamino)-1-tritylpyrazole 91
3 N-Phenylbenzylamine 4-(N-Phenylbenzylamino)-1-tritylpyrazole 88
4 Triphenylamine 4-(Diphenylamino)-1-tritylpyrazole 85
5 Indoline 4-(Indolin-1-yl)-1-tritylpyrazole 92

This data is adapted from a study on 4-bromo-1H-1-tritylpyrazole, a related but different substrate, to illustrate the scope of the Buchwald-Hartwig reaction on the 4-halopyrazole core. Conditions: Pd(dba)₂, tBuDavePhos, NaOtBu, Toluene, 100 °C. Source: nih.gov

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze coupling reactions at the C4-iodine position. Copper-catalyzed reactions, in particular, offer alternative pathways for C-N and C-O bond formation. Studies on 4-iodo-1H-1-tritylpyrazole have demonstrated that copper(I) iodide (CuI) can effectively mediate C-N coupling reactions with alkylamines that possess a β-hydrogen, a class of substrates that can be challenging in some palladium-catalyzed systems due to β-hydride elimination. nih.govresearchgate.net These CuI-mediated reactions often proceed efficiently and provide a complementary method to the Buchwald-Hartwig amination. nih.govresearchgate.net

Nucleophilic Substitution Reactions (e.g., Challenging SNAr Processes)

Direct nucleophilic aromatic substitution (SNAr) on the pyrazole (B372694) ring at the C4 position is generally challenging. SNAr reactions typically require an electron-deficient aromatic ring, usually activated by strong electron-withdrawing groups. The pyrazole ring system in this compound is electron-rich, a character further amplified by the electron-donating 3-amino group. This inherent electron density disfavors the addition-elimination mechanism of SNAr. Consequently, metal-catalyzed cross-coupling reactions are overwhelmingly the preferred method for functionalizing this position, offering milder conditions and a much broader substrate scope. evitachem.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 1 Benzyl 4 Iodopyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Detailed two-dimensional (2D) NMR studies, which are critical for unambiguously assigning proton and carbon signals and determining through-bond and through-space correlations, have not been published for 1-Benzyl-4-iodopyrazol-3-amine.

COSY (Correlation Spectroscopy) data would confirm proton-proton couplings, for example, within the benzyl (B1604629) group's aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) spectra would reveal direct one-bond correlations between protons and the carbons they are attached to (e.g., benzylic CH₂).

HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for identifying longer-range (2-3 bond) correlations, which would establish the connectivity between the benzyl group and the pyrazole (B372694) ring, and the relative positions of the iodo and amine substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Experimentally recorded Infrared (IR) and Raman spectra for this compound are not documented in the searched literature. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation. For this compound, characteristic vibrational modes would be expected for N-H stretching of the amine, C-H stretching of the aromatic and benzylic groups, C=C and C=N stretching within the rings, and potentially a C-I stretching vibration at lower frequencies.

Table 3: Expected IR Absorption Bands for this compound (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) Not Available
C-H Stretch (Aromatic) Not Available
C-H Stretch (Aliphatic, CH₂) Not Available
C=C / C=N Stretch (Ring) Not Available
N-H Bend (Amine) Not Available

Note: This table represents the type of data sought and is not based on experimental results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

No high-resolution mass spectrometry (HRMS) data for this compound could be found. HRMS is essential for determining the precise molecular weight and, consequently, the elemental formula of a compound. Analysis of the fragmentation pattern in the mass spectrum would also provide structural information, for example, by showing the loss of the benzyl group or the iodine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been reported in the reviewed sources. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The spectrum would be expected to show absorption maxima (λ_max) characteristic of the substituted pyrazole and benzyl chromophores.

Applications in Chemical Biology and Medicinal Chemistry: Design and in Vitro Assessment

Design Rationale for Biologically Active Pyrazole (B372694) Scaffolds

The pyrazole ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and ability to interact with a wide range of biological targets. researchgate.netnih.gov This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a key building block in the design of numerous therapeutic agents. nih.govresearchgate.net Its utility stems from its synthetic accessibility, drug-like properties, and its capacity to act as a bioisosteric replacement for other chemical groups, enhancing potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

The design of molecules like 1-Benzyl-4-iodopyrazol-3-amine is rooted in established structure-activity relationship (SAR) principles. The pyrazole core can engage in hydrogen bonding, with the N-unsubstituted pyrazole capable of both donating and accepting hydrogen bonds. nih.gov Substitution on the nitrogen atoms, such as the benzyl (B1604629) group at the N1 position, modulates the molecule's lipophilicity and steric profile, which can be crucial for target binding and cell permeability. nih.gov The 3-amino group is a key feature, as aminopyrazoles are known pharmacophores for various enzymes, particularly protein kinases. nih.govmdpi.com The iodine atom at the C4 position introduces a bulky, lipophilic halogen, which can form halogen bonds and explore hydrophobic pockets within a target's active site, potentially enhancing binding affinity and selectivity. This combination of a proven heterocyclic core with specific functional groups (benzyl, amino, iodo) represents a rational design strategy for creating novel, biologically active compounds. researchgate.net

In Vitro Enzyme Inhibition Studies

While the structural components of this compound suggest potential for various enzyme inhibitory activities, a review of available scientific literature indicates a lack of specific published in vitro studies for this exact compound. The following sections discuss the rationale for its potential evaluation against key enzyme classes based on the activity of structurally related pyrazole derivatives.

In Vitro Studies of Anticancer Activity

The pyrazole scaffold is widely recognized for its significant potential in the development of anticancer agents. srrjournals.comnih.gov Pyrazole-containing compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and receptor tyrosine kinases like EGFR and VEGFR-2. nih.govmdpi.com Specifically, 5-aminopyrazole derivatives have been studied for their anti-inflammatory and anticancer properties. mdpi.com

Despite the established role of the pyrazole scaffold in oncology research, a search of the scientific literature did not yield specific in vitro studies on the anticancer activity of this compound. Data from cell line proliferation assays (such as IC50 values against panels like the NCI-60) or molecular-level mechanism of action studies for this particular compound are not publicly available.

In Vitro Evaluation of Antimicrobial and Antifungal Properties

Derivatives of the pyrazole nucleus are known to possess a wide spectrum of antimicrobial and antifungal activities. nih.govnih.govnih.gov The mechanism of action can vary, but some pyrazole-containing compounds have been shown to inhibit essential bacterial metabolic pathways. nih.gov The inclusion of a benzyl group has also been associated with antimicrobial activity in various classes of compounds. mdpi.comnih.gov Numerous studies have detailed the synthesis of novel pyrazole derivatives and their subsequent in vitro screening against panels of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govmdpi.com However, specific experimental data, such as minimum inhibitory concentration (MIC) values, for this compound against bacterial or fungal pathogens are not reported in the reviewed scientific literature.

Data Tables

An extensive literature search did not yield specific quantitative in vitro biological data for the compound this compound. Therefore, no data tables for enzyme inhibition, anticancer activity, or antimicrobial properties can be presented.

Receptor Binding and Modulation Studies

While direct binding data for this compound with the Estrogen-Related Receptor γ (ERRγ) and the Neuropeptide Y5 (NPY5) receptor is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been investigated for modulation of these and other significant biological targets. The structural motifs of this compound, namely the N-benzyl group, the pyrazole core, the amino group at position 3, and the iodine atom at position 4, provide multiple points for diversification, influencing receptor affinity and efficacy.

Estrogen-Related Receptor γ (ERRγ) Modulation:

Estrogen-Related Receptor γ is an orphan nuclear receptor that plays a crucial role in regulating cellular energy metabolism. The development of inverse agonists for ERRγ is a therapeutic strategy for conditions like type 2 diabetes. Research into pyrazolamides has identified them as a novel class of ERRγ inverse agonists. researchgate.net Although not direct derivatives of this compound, these studies highlight the potential of the pyrazole scaffold to fit within the ligand-binding pocket of ERRγ. The interaction is often dictated by the substituents on the pyrazole ring, which can form key hydrogen bonds and hydrophobic interactions with the receptor's active site. For instance, structure-based design has led to the identification of pyrazolamide derivatives that exhibit strong affinity for ERRγ and can inhibit the expression of its target genes. researchgate.net

NPY5 Receptor Antagonism:

The Neuropeptide Y5 (NPY5) receptor is a G-protein coupled receptor implicated in the regulation of food intake, making it a target for the development of anti-obesity therapeutics. A novel series of pyrazole-based human NPY Y5 receptor antagonists have been designed and evaluated. mdpi.com Two potent compounds from this series demonstrated significant receptor binding with IC50 values of 150 nM and 80 nM, respectively. mdpi.com These pyrazole carboxamides were shown to reduce food consumption in a rat feeding model. mdpi.com Further investigations into spiroindoline urea (B33335) derivatives, another class of NPY Y5 receptor antagonists, have also been conducted, with some compounds showing good binding affinity and favorable pharmacokinetic profiles. nih.gov The structure-activity relationship studies in these series underscore the importance of specific substitutions on the pyrazole ring for achieving high-affinity binding and antagonistic activity at the NPY5 receptor.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The systematic investigation of how chemical structure affects biological activity (Structure-Activity Relationship, SAR) and physicochemical properties (Structure-Property Relationship, SPR) is fundamental to drug discovery. For derivatives of this compound, SAR and SPR studies would explore how modifications at the benzyl ring, the pyrazole core, and the substituents at positions 3 and 4 influence their biological profile.

Key Structural Modifications and Their Potential Impact:

N1-Benzyl Group: Substitution on the benzyl ring can significantly impact potency and selectivity. For instance, in a series of 4-arylmethyl-1-phenylpyrazole derivatives developed as androgen receptor antagonists, the introduction of a bulky amide substituent on the terminal aryl ring was found to reduce agonistic activity and improve pharmacokinetic properties. nih.gov

C4-Iodo Group: The iodine atom at the C4 position is a versatile handle for introducing further chemical diversity through cross-coupling reactions. It also influences the lipophilicity and electronic properties of the molecule. In the context of cannabinoid receptor antagonists, a p-iodophenyl group at the 5-position of a pyrazole ring was found to be a key feature for potent activity. nih.gov

C3-Amino Group: The amino group at the C3 position can be a key interaction point with the biological target, often acting as a hydrogen bond donor. It also serves as a synthetic handle for the introduction of various side chains to explore the chemical space around the pyrazole core.

Illustrative SAR Data for Related Pyrazole Scaffolds:

To exemplify the principles of SAR in the broader pyrazole class, the following table summarizes findings from a study on 2-(1H-pyrazol-1-yl)thiazole derivatives as EP1 receptor antagonists. While not directly related to ERRγ or NPY5 receptors, it showcases how systematic structural modifications influence biological activity.

CompoundR1R2R3EP1 Antagonist Activity (IC50, nM)
1 HHH150
2 CH3HH120
3 HClH85
4 HHOCH3200
25 CH3ClH25

Data is illustrative and based on findings for a different biological target to demonstrate SAR principles. nih.gov

This illustrative data demonstrates that small modifications, such as the introduction of a methyl group at R1 and a chloro group at R2, can lead to a significant improvement in antagonist activity.

Structure-Property Relationship (SPR) Considerations:

SPR studies aim to optimize the physicochemical properties of a compound to ensure it has suitable absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic use. For this compound derivatives, key properties to consider would include:

Solubility: Modifications to the core structure and its substituents can impact aqueous solubility, which is crucial for oral bioavailability.

Metabolic Stability: The pyrazole core and the benzyl group can be susceptible to metabolic enzymes. SPR studies would involve designing analogs that are more resistant to metabolic degradation to improve their half-life in the body.

Future Research Directions and Emerging Paradigms in 1 Benzyl 4 Iodopyrazol 3 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-Benzyl-4-iodopyrazol-3-amine and its analogs is expected to move towards more environmentally friendly and efficient methods. rsc.org Traditional synthetic routes often involve multiple steps with harsh reagents. Emerging research focuses on "green" chemistry principles to reduce waste and improve atom economy. rsc.org

One promising future direction is the adoption of one-pot synthesis protocols. For instance, a green procedure for the 4-iodination of pyrazoles using iodine and hydrogen peroxide in water has been reported, which could be adapted for this specific compound. researchgate.net Another avenue of exploration is the use of novel catalytic systems. For example, the development of reusable nanocrystal catalysts, such as ZnO-CTAB, for the synthesis of related heterocyclic compounds in water showcases a sustainable approach. rsc.org The direct C-H iodination of the pyrazole (B372694) ring using greener reagents like potassium iodate (B108269) (KIO3) with a catalyst also presents a more atom-economical alternative to traditional methods. researchgate.net

Future synthetic strategies will likely focus on:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for key steps in the synthesis.

Biocatalysis: The use of enzymes to perform specific transformations could lead to highly selective and environmentally benign synthetic routes.

Exploration of Unprecedented Reactivity of the Pyrazole Core and its Substituents

The chemical reactivity of this compound is largely dictated by the interplay of its substituents on the pyrazole core. The pyrazole ring itself is an aromatic heterocycle with distinct electronic properties. mdpi.com The future exploration of its reactivity will likely focus on several key areas.

The carbon-iodine (C-I) bond at the 4-position is a particularly attractive site for synthetic diversification. This bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, creating vast libraries of novel compounds. beilstein-journals.orgrsc.org Research into the chemoselective functionalization of the C-I bond without affecting other parts of the molecule will be crucial. rsc.org

Future research will likely investigate:

Novel Cross-Coupling Reactions: Exploring new catalysts and reaction conditions to expand the scope of C-C and C-N bond formation at the C4 position.

Directed C-H Functionalization: Developing methods for the selective functionalization of other positions on the pyrazole or benzyl (B1604629) ring.

Photoredox Catalysis: Utilizing light-driven reactions to access novel reactivity patterns of the pyrazole core and its substituents.

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry

The structural features of this compound make it an ideal scaffold for combinatorial library synthesis and high-throughput screening (HTS). mdpi.comjdigitaldiagnostics.com HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target, significantly accelerating the drug discovery process. nuvisan.comdispendix.comnih.gov

The ability to easily diversify the this compound structure through reactions at the C4-iodo and C3-amino positions is key to creating large and diverse chemical libraries. mdpi.com These libraries can then be screened against a wide array of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various disease pathways. jdigitaldiagnostics.commdpi.com

Emerging trends in this area include:

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of libraries of unprecedented size (billions to trillions of molecules).

Phenotypic Screening: Instead of targeting a specific protein, this approach screens for compounds that produce a desired change in cell behavior or morphology.

Fragment-Based Screening: Small molecular fragments can be screened for weak binding to a target, and then grown or linked together to create more potent lead compounds. nuvisan.com

The integration of automated synthesis platforms with HTS will enable a closed-loop discovery process where active compounds are identified, their structures are optimized through further synthesis, and the new compounds are immediately re-screened.

Computational-Aided Design and Virtual Screening for New Biological Activities

Computational methods are becoming indispensable tools in modern drug discovery, and their application to this compound holds immense promise. researchgate.netub.eduresearchgate.net By using the three-dimensional structure of this compound, researchers can perform virtual screening against libraries of biological targets to predict potential binding interactions. chemrevlett.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of this compound analogs with their biological activities. chemrevlett.com This can help to identify the key structural features that are important for activity and to design more potent compounds. Molecular docking studies can provide insights into the binding mode of these compounds at the active site of a target protein, guiding the rational design of new inhibitors. nih.govacs.org

Future computational approaches will likely involve:

Artificial Intelligence and Machine Learning: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds with high accuracy.

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of how a compound interacts with its target over time, revealing important details about its mechanism of action.

Free Energy Perturbation (FEP): This method can be used to accurately predict the binding affinity of a compound to its target, helping to prioritize the synthesis of the most promising candidates.

Application as Chemical Probes and Tools for Biological Pathway Elucidation

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes to study complex biological processes. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway in a living system.

By attaching a fluorescent tag or a reactive group to the this compound scaffold, researchers can create tools to visualize the localization of a target protein within a cell or to identify its binding partners. jst.go.jp For example, isotopic labeling of the pyrazole core could be used to trace its metabolic fate and identify potential metabolites with biological activity. nih.govpsu.edu

The development of highly selective and potent analogs of this compound will be crucial for their use as chemical probes. These probes can be used to:

Validate new drug targets: By selectively inhibiting a target protein, researchers can determine its role in a disease process.

Elucidate signaling pathways: Probes can be used to dissect the complex network of interactions that govern cellular function.

Develop new diagnostic tools: Labeled probes could potentially be used to detect the presence of a specific biomarker in patient samples.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-iodopyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with iodination of the pyrazole ring, followed by benzylation. For example, iodination can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF under controlled temperature (0–5°C) to minimize side reactions. Benzylation is then performed using benzyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol or methanol. Yield optimization often requires adjusting stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm and pyrazole ring protons at δ 6.0–7.5 ppm).
  • IR Spectroscopy : Confirms amine (–NH₂) stretches (~3300–3500 cm⁻¹) and C–I bonds (~500–600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₀IN₃). Cross-referencing with PubChem data (InChI, molecular formula) ensures structural accuracy .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Stability studies should include:

  • pH-dependent degradation : Test in buffers (pH 2–12) at 25°C/37°C, monitored via HPLC.
  • Thermal stability : Accelerated testing at 40–60°C over 1–4 weeks. Decomposition products (e.g., de-iodinated derivatives) can be identified using LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of the pyrazole ring be addressed?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Computational modeling (DFT) : Predict favorable iodination sites based on electron density maps.
  • Directed metalation : Use directing groups (e.g., –NH₂) to guide iodine electrophiles to the C4 position.
  • Reaction monitoring : Real-time LC-MS to track intermediates and adjust conditions dynamically .

Q. What methodologies are suitable for studying the biological interactions of this compound, particularly enzyme inhibition?

  • HDAC inhibition assays : Measure IC₅₀ values via fluorometric assays using recombinant HDAC isoforms (e.g., HDAC3) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. How can synthetic byproducts or impurities in this compound be characterized and minimized?

  • Byproduct identification : Use preparative HPLC to isolate impurities, followed by NMR/MS structural elucidation.
  • Process optimization : Reduce halogen-exchange byproducts (e.g., bromo derivatives) by controlling reaction temperature and iodine source purity.
  • Quality control : Implement strict in-process checks (TLC, GC-MS) during each synthetic step .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, HDAC isoform specificity).
  • Dose-response validation : Reproduce key experiments with standardized protocols (e.g., fixed IC₅₀ measurement criteria).
  • Structural analogs : Synthesize and test derivatives to isolate the impact of the benzyl/iodo substituents on activity .

Methodological Tables

Parameter Typical Values/Procedures References
Synthetic Yield60–75% (after column chromatography)
HDAC3 Inhibition (IC₅₀)3.4 µM (in vitro, fluorometric assay)
Thermal StabilityStable ≤ 40°C (pH 7, 4 weeks)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.